Naphtho[1,2-d]oxazol-2-ylamine
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Overview
Description
Naphtho[1,2-d]oxazol-2-ylamine is a heterocyclic compound that features a fused naphthalene and oxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of naphtho[1,2-d]oxazol-2-ylamine typically involves the reaction of naphthols with amines. One common method employs the use of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as an oxygen source. This method is known for its functional group tolerance and efficiency in constructing the naphthoxazole skeleton .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, as well as ensuring the scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions: Naphtho[1,2-d]oxazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products: The products of these reactions vary widely but can include oxidized derivatives, reduced amines, and substituted naphthoxazoles.
Scientific Research Applications
Naphtho[1,2-d]oxazol-2-ylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of naphtho[1,2-d]oxazol-2-ylamine is not fully elucidated. it is believed to interact with various molecular targets through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can influence biological pathways and result in the compound’s observed effects .
Comparison with Similar Compounds
Naphtho[2,1-d]oxazole: Another naphthoxazole derivative with similar structural features.
Benzo[d]oxazole: A simpler oxazole derivative with a benzene ring fused to the oxazole ring.
Uniqueness: Naphtho[1,2-d]oxazol-2-ylamine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
benzo[e][1,3]benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-11-13-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-6H,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBVIZIGAZQMAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(O3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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